molecular formula C16H11N3O4S B2552908 (E)-3-hydroxy-N'-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide CAS No. 867041-55-2

(E)-3-hydroxy-N'-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide

Cat. No.: B2552908
CAS No.: 867041-55-2
M. Wt: 341.34
InChI Key: GMJOHDZNZDZMEE-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-hydroxy-N'-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide is a useful research compound. Its molecular formula is C16H11N3O4S and its molecular weight is 341.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Androgen Receptor Antagonists for Prostate Cancer Therapy

A study by Blanco et al. (2012) focused on the conformational analysis of a series of 3-hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides, highlighting their application as androgen receptor (AR)-coactivator disruptors potentially useful in prostate cancer therapy. The preference for the E isomer in these compounds was determined through theoretical and experimental analyses, offering insights into their biological activity at the androgen receptor (Blanco et al., 2012).

Antiprotozoal Activity

Carvalho et al. (2014) investigated a series of (E)-cinnamic N-acylhydrazone derivatives for their in vitro antiparasitic activity against Leishmania donovani and Trypanosoma brucei rhodesiense. This study demonstrated moderate antileishmanial activity and excellent selectivity index for a derivative, highlighting the potential of such compounds in developing antiprotozoal treatments (Carvalho et al., 2014).

Photophysical Characterization for Organic Light Emitting Diodes

García-López et al. (2014) synthesized and characterized organotin compounds derived from Schiff bases, demonstrating their utility in organic light-emitting diodes (OLEDs). The study provided valuable information on the synthesis, chemical structure, and photophysical properties of these compounds, paving the way for their application in OLED technology (García-López et al., 2014).

Olefin Oxidation by Mono Oxovanadium(V) Complexes

Monfared et al. (2010) developed mono oxovanadium(V) complexes of tridentate Schiff base ligands for the oxidation of olefins using H2O2 as the terminal oxidant. This study explored the catalytic potential and effects of various parameters on the oxidation process, highlighting the complexes' efficiency in the oxidation of terminal, cyclic, and phenyl-substituted olefins (Monfared et al., 2010).

Mechanism of Action

The mechanism of action for this compound is not directly mentioned in the sources .

Safety and Hazards

The safety and hazards associated with this compound are not directly mentioned in the sources .

Future Directions

Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, such as “(E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide”, could be a topic of interest for future research .

Properties

IUPAC Name

3-hydroxy-N-[(E)-(5-nitrothiophen-3-yl)methylideneamino]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-14-7-12-4-2-1-3-11(12)6-13(14)16(21)18-17-8-10-5-15(19(22)23)24-9-10/h1-9,20H,(H,18,21)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJOHDZNZDZMEE-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CSC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CSC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.